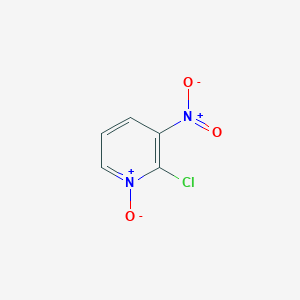

2-Chloro-3-nitropyridine N-oxide

Übersicht

Beschreibung

2-Chloro-3-nitropyridine N-oxide is a chemical compound with the molecular formula C5H3ClN2O3 It is a derivative of pyridine, a basic heterocyclic organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-nitropyridine N-oxide typically involves the nitration of 2-chloropyridine. One common method includes the reaction of 2-chloropyridine with nitric acid in the presence of sulfuric acid, which introduces the nitro group at the 3-position of the pyridine ring . The resulting 2-chloro-3-nitropyridine can then be oxidized to form the N-oxide derivative using hydrogen peroxide or other oxidizing agents .

Industrial Production Methods: Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. The use of phase transfer catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Chloro-3-nitropyridine N-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex derivatives.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Higher oxidation state derivatives.

Reduction: 2-Chloro-3-aminopyridine N-oxide.

Substitution: Various substituted pyridine N-oxides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Chloro-3-nitropyridine N-oxide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Investigated for its potential as a bioactive molecule in various biological assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-Chloro-3-nitropyridine N-oxide involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS), which can induce oxidative stress in biological systems . This oxidative stress can affect various cellular pathways, leading to potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

- 2-Chloro-4-nitropyridine N-oxide

- 3-Chloro-2-nitropyridine N-oxide

- 2,6-Dichloro-3-nitropyridine

Comparison: 2-Chloro-3-nitropyridine N-oxide is unique due to the specific positioning of the chloro and nitro groups, which influences its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for targeted applications .

Biologische Aktivität

2-Chloro-3-nitropyridine N-oxide (C_5H_4ClN_3O_3) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by relevant data tables and research findings.

Molecular Structure:

- Molecular Formula: C₅H₄ClN₃O₃

- Molecular Weight: 177.56 g/mol

- IUPAC Name: this compound

Chemical Identifiers:

| Identifier | Value |

|---|---|

| CAS Number | 101664-56-6 |

| InChI Key | IQKSCEDCDQGAAO-UHFFFAOYSA-N |

| SMILES | C1=CN+ |

Biological Activity

This compound exhibits various biological activities, particularly in antimicrobial and herbicidal applications. The following sections detail these activities along with supporting case studies and research findings.

Antimicrobial Properties

Research indicates that this compound demonstrates significant antimicrobial activity against a range of pathogens. A study published in the Journal of Medicinal Chemistry highlights its effectiveness against Gram-positive and Gram-negative bacteria as well as fungi .

Case Study: Antimicrobial Efficacy

- Test Organisms: Staphylococcus aureus, Escherichia coli, Candida albicans

- Minimum Inhibitory Concentration (MIC):

- S. aureus: 32 µg/mL

- E. coli: 64 µg/mL

- C. albicans: 16 µg/mL

This suggests that the compound could be a promising candidate for developing new antimicrobial agents.

Herbicidal Activity

The compound also exhibits herbicidal properties, making it valuable in agricultural applications. A patent describes its use as an active ingredient in formulations targeting broadleaf weeds .

Research Findings on Herbicidal Activity

- Target Weeds: Dandelion (Taraxacum officinale), Crabgrass (Digitaria spp.)

- Application Rate: 200 g/ha

- Efficacy: Over 80% weed control observed within four weeks post-application.

The mechanism of action of this compound involves its interaction with specific enzymes and cellular pathways. It is believed to inhibit key metabolic processes within microbial cells, leading to cell death. For instance, it may act as a competitive inhibitor of certain enzymes involved in nucleic acid synthesis .

Comparative Analysis with Similar Compounds

A comparison with related compounds reveals the unique biological profile of this compound:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| 2-Chloro-4-nitropyridine | Moderate antibacterial | Less effective than N-oxide form |

| 3-Nitropyridine | Low herbicidal activity | Lacks chlorine substituent |

| 2-Chloro-N-picolinamide | Antifungal properties | Different mechanism of action |

Eigenschaften

IUPAC Name |

2-chloro-3-nitro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O3/c6-5-4(8(10)11)2-1-3-7(5)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNCNZEROUQXMEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C([N+](=C1)[O-])Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90483247 | |

| Record name | 2-Chloro-3-nitropyridine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90483247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13198-72-6 | |

| Record name | 2-Chloro-3-nitropyridine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90483247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.